molecular formula C23H17F2NO4S B2638096 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866810-22-2

3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2638096
CAS No.: 866810-22-2
M. Wt: 441.45
InChI Key: RAONDUPITGVSQA-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with fluorobenzene and methoxy groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of Fluorobenzene Groups: The fluorobenzene groups can be introduced via nucleophilic aromatic substitution reactions.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-(4-Fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Scientific Research Applications

3-(4-Fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated structure may enhance its interaction with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring high chemical stability and specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to anti-cancer effects. Additionally, the sulfonyl group can form strong hydrogen bonds with biological molecules, further enhancing its activity.

Comparison with Similar Compounds

Similar compounds to 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one include:

    3-(4-Chlorobenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one: This compound has chlorine atoms instead of fluorine, which may affect its chemical stability and biological activity.

    3-(4-Methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one: The presence of methyl groups instead of fluorine can alter the compound’s electronic properties and reactivity.

    3-(4-Nitrobenzenesulfonyl)-1-[(3-nitrophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one:

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-30-18-7-10-21-20(12-18)23(27)22(31(28,29)19-8-5-16(24)6-9-19)14-26(21)13-15-3-2-4-17(25)11-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAONDUPITGVSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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